molecular formula C14H15BrN4O2S B8617691 5-Bromo-2-(4-(phenylsulfonyl)-1-piperazinyl)pyrimidine

5-Bromo-2-(4-(phenylsulfonyl)-1-piperazinyl)pyrimidine

Cat. No.: B8617691
M. Wt: 383.27 g/mol
InChI Key: KKWPDSQVIFVZSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-2-(4-(phenylsulfonyl)-1-piperazinyl)pyrimidine is a useful research compound. Its molecular formula is C14H15BrN4O2S and its molecular weight is 383.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C14H15BrN4O2S

Molecular Weight

383.27 g/mol

IUPAC Name

2-[4-(benzenesulfonyl)piperazin-1-yl]-5-bromopyrimidine

InChI

InChI=1S/C14H15BrN4O2S/c15-12-10-16-14(17-11-12)18-6-8-19(9-7-18)22(20,21)13-4-2-1-3-5-13/h1-5,10-11H,6-9H2

InChI Key

KKWPDSQVIFVZSJ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=NC=C(C=N2)Br)S(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

A 250 mL round-bottomed flask was charged with 1-(phenylsulfonyl)piperazine hydrochloride (4.08 g, 15.51 mmol, Example 15, step 1), 5-bromo-2-chloropyrimidine (2.50 g, 12.92 mmol, Sigma-Aldrich, St. Louis, Mo.), and 20 mL of dioxane. To this was added triethylamine (4.50 mL, 32.3 mmol). After stirring at room temperature for 3 h, the mixture was diluted with water (50 mL) and the resulting precipitate was collected by filtration to give 5-bromo-2-(4-(phenylsulfonyl)-1-piperazinyl)pyrimidine (2.50 g) as a white solid.
Quantity
4.08 g
Type
reactant
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
4.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Three

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